N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-21-9-7-20(8-10-21)28-13-12-27(25(28)30)16-24(29)26-19-6-11-23-18(15-19)14-17-4-2-3-5-22(17)23/h2-11,15H,12-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQASPUYFWVPQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the fluorenyl intermediate: This could involve the functionalization of fluorene through halogenation, followed by substitution reactions to introduce the desired functional groups.
Synthesis of the imidazolidinone ring: This step might involve the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Coupling of intermediates: The final step would involve coupling the fluorenyl intermediate with the imidazolidinone intermediate, possibly through an amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
“N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The fluorenyl and imidazolidinone moieties could play a role in binding to the target, while the methoxyphenyl group might influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thiazole-Acetamide Cores
Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) () share the acetamide backbone but incorporate triazole and benzodiazolyl groups. Key differences include:
- Core Heterocycles : The target compound uses a 2-oxoimidazolidin-1-yl ring, whereas 9e employs a triazole-thiazole system. The former may offer better conformational rigidity for target binding.
- Substituent Positioning: Both compounds feature a 4-methoxyphenyl group, but in 9e, it is attached to a thiazole ring, altering electronic distribution compared to the imidazolidinone-linked methoxyphenyl in the target compound.
- Spectral Data: NMR and IR spectra for 9e (δ 7.16–7.69 ppm in $^1$H NMR) suggest distinct electronic environments due to the triazole-thiazole core, contrasting with the target compound’s fluorenyl and imidazolidinone signals .
Morpholine-Based Acetamide Derivatives
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () replaces the imidazolidinone with a morpholine ring. Key distinctions include:
- Ring Flexibility : The morpholine ring’s oxygen atom may reduce hydrogen-bonding capacity compared to the 2-oxoimidazolidin-1-yl group.
- Synthetic Yields : The morpholine derivative was synthesized in 58% yield via acetylation, suggesting that the target compound’s fluorenyl group might require more specialized coupling strategies .
Benzothiazole-Acetamide Analogues
N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () shares the 4-methoxyphenyl-acetamide motif but incorporates a benzothiazole ring. Differences include:
- Substituent Position : The methoxy group in this analogue is on the benzothiazole ring rather than the phenyl group, which could modulate target selectivity .
Fluorenyl Acetamide Derivatives
N-(7-fluoro-9-oxo-9H-fluoren-2-yl)acetamide () features a fluorenyl core but lacks the imidazolidinone and methoxyphenyl groups. Key contrasts:
- Molecular Weight: With a molar mass of 255.24 g/mol (C${15}$H${10}$FNO$_2$), it is smaller than the target compound, likely impacting pharmacokinetic properties .
Physicochemical Properties
Biological Activity
N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a fluorenyl group and an imidazolidinone moiety. The synthesis typically involves the reaction of 9H-fluorene derivatives with substituted phenyl compounds, resulting in various derivatives that exhibit diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of fluorenyl compounds have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9H-Fluoren-2-yl(4-methoxyphenyl) oxoimidazolidine | Staphylococcus aureus | 32 µg/mL |
| 9H-Fluoren-2-yl(3-chlorophenyl) oxoimidazolidine | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that the presence of the fluorenyl and methoxyphenyl groups enhances the antimicrobial efficacy of the compounds.
Antioxidant Activity
The antioxidant activity of this compound has also been investigated. Compounds with similar structures have demonstrated significant free radical scavenging abilities, which are crucial for preventing oxidative stress in biological systems.
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 85 | 25 |
| Fluorene derivative A | 78 | 30 |
| Fluorene derivative B | 65 | 40 |
The compound exhibited a DPPH scavenging activity of 85%, indicating strong antioxidant properties.
Case Studies and Research Findings
A study published in MDPI evaluated various derivatives of fluorenes for their biological activities. The research indicated that modifications to the fluorenic structure significantly influenced the biological activity profiles, particularly in terms of antimicrobial and antioxidant effects .
Another research article highlighted the importance of substituent groups in enhancing the pharmacological properties of fluorenes, emphasizing that methoxy groups can improve solubility and bioavailability, which are critical factors for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
